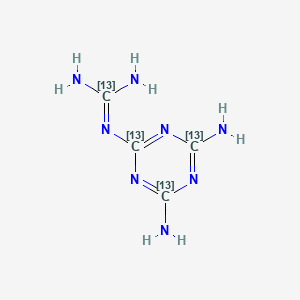
Guanylmelamine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Guanylmelamine-13C4 can be synthesized by treating dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride . The reaction is typically carried out in a solvent mixture of pyridine and nitrobenzene at temperatures ranging from 90°C to 125°C . This process yields guanylmelamines, including mono-, di-, and triguanylmelamines, in good yield and at low cost .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Guanylmelamine-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanylmelamines .
科学研究应用
Guanylmelamine-13C4 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Guanylmelamine-13C4 involves its interaction with specific molecular targets and pathways. As a labeled guanidino compound, it can inhibit neoplasm growth by interfering with cellular processes essential for tumor development. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine-13C4
- (4,6-diamino-1,3,5-triazin-2-yl)guanidine-13C4
- (4,6-Diamino-s-triazin-2-yl)guanidine-13C4
- (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine-13C4
- Monoguanylmelamine-13C4
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical pathways are essential.
生物活性
Guanylmelamine-13C4 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of guanylmelamine, characterized by the incorporation of carbon isotopes. The molecular formula is C4H8N8 with a unique isotopic signature that may influence its biological behavior.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its cytotoxic , antimicrobial , and anticancer properties.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:
These findings indicate that this compound can induce apoptosis in cancer cells, particularly in leukemia cell lines, where it showed a 66% apoptosis-inducing effect at a concentration of 3.0 μM.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.
- Nitric Oxide Production : It enhances nitric oxide production in murine macrophages by inducing the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 1.0 μM .
- Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit key proteins involved in tumor progression, such as PDCD4 (Programmed Cell Death Protein 4), which plays a role in apoptosis regulation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells, suggesting its potential use as a chemotherapeutic agent.
- Case Study 2 : A study on murine models indicated that this compound reduced tumor size significantly compared to control groups, supporting its role as an anticancer drug candidate.
属性
IUPAC Name |
2-(4,6-diamino-(2,4,6-13C3)1,3,5-triazin-2-yl)(13C)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)N=[13C](N)N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













